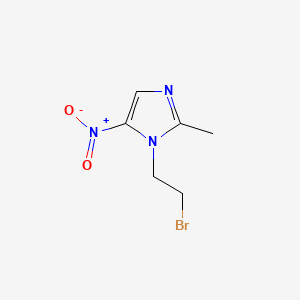

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole

描述

Overview of the Imidazole (B134444) Ring System and its Chemical Importance

The imidazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. vedantu.comtsijournals.comneuroquantology.com This structural motif is a fundamental building block in numerous biologically significant molecules. wikipedia.orglifechemicals.com Its aromaticity, arising from a planar ring with six π-electrons, and its amphoteric nature, allowing it to act as both an acid and a base, contribute to its versatile chemical properties. vedantu.comwikipedia.orgnih.gov The imidazole nucleus is present in the amino acid histidine, which is crucial for the catalytic activity of many enzymes, and in the neurotransmitter histamine. vedantu.comwikipedia.org Furthermore, the imidazole ring system is a common feature in many pharmaceuticals, including antifungal agents and antihypertensive drugs. neuroquantology.comwikipedia.org

Historical Development and Broad Relevance of Nitroimidazole Derivatives

The discovery of nitroimidazole derivatives dates back to the 1950s with the isolation of azomycin (B20884) (2-nitroimidazole) from Nocardia mesenterica. mdpi.comnih.govresearchgate.net This natural product exhibited antibacterial activity and spurred extensive research into the synthesis and biological evaluation of a wide range of nitroimidazole analogs. mdpi.comnih.gov Over the decades, this class of compounds has yielded numerous clinically important drugs, primarily known for their efficacy against anaerobic bacteria and protozoal infections. wikipedia.orgunimib.itrxlist.com The mechanism of action of many nitroimidazoles involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage microbial DNA and other macromolecules. nih.govwikipedia.org Beyond their antimicrobial applications, nitroimidazole derivatives have been investigated as radiosensitizers in cancer therapy and as agents for treating tuberculosis. niscpr.res.insemanticscholar.orgnih.gov

Structural Features and Chemical Uniqueness of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole within Nitroimidazole Research

This compound is a derivative of the 5-nitroimidazole class, which includes well-known drugs like metronidazole (B1676534). wikipedia.orgresearchgate.net Its chemical structure is characterized by a 2-methyl-5-nitroimidazole (B138375) core with a 2-bromoethyl substituent at the N-1 position of the imidazole ring. The presence of the bromine atom, a good leaving group, makes this compound a valuable intermediate in organic synthesis. It allows for the facile introduction of the 2-(2-methyl-5-nitroimidazol-1-yl)ethyl moiety into other molecules through nucleophilic substitution reactions. This feature distinguishes it as a versatile building block for creating a diverse library of more complex nitroimidazole derivatives for further scientific investigation. mdpi.comderpharmachemica.com

The key structural components that define its chemical reactivity and potential biological interactions are:

The 5-nitroimidazole ring: This is the core pharmacophore responsible for the characteristic activities of this class of compounds. researchgate.net

The 2-methyl group: This substitution can influence the electronic properties and metabolic stability of the molecule.

The 1-(2-bromoethyl) side chain: The terminal bromine atom provides a reactive site for synthetic modifications. mdpi.com

Fundamental Research Questions and Directions Pertaining to the Compound

The primary research interest in this compound lies in its utility as a synthetic precursor. Key research questions revolve around its application in the synthesis of novel compounds with potential therapeutic activities. For instance, it has been used as a starting material to create a variety of derivatives by reacting it with different nucleophiles. mdpi.comderpharmachemica.com These synthetic endeavors aim to explore how modifications to the side chain attached to the nitroimidazole core can modulate biological activity, potentially leading to the discovery of new antimicrobial agents or compounds with other pharmacological properties. researchgate.netjocpr.com

Another area of investigation is the study of its physicochemical properties, such as its crystal structure, which provides fundamental insights into its solid-state conformation. researchgate.net

Scope and Academic Context of the Comprehensive Research Review

This article provides a detailed overview of this compound based on existing scientific literature. The focus is strictly on its chemical properties, synthesis, and its application as a chemical intermediate in research. The information presented is intended for a scientific audience interested in the chemistry and potential applications of nitroimidazole compounds. It aims to consolidate the available data on this specific molecule, providing a foundation for future research and development in this area.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H8BrN3O2 | chemicalbook.comncats.io |

| Molecular Weight | 234.05 g/mol | chemicalbook.comncats.io |

| Melting Point | 81.2 °C | echemi.com |

| Boiling Point | 379.4 °C at 760 mmHg | echemi.com |

| Density | 1.75 g/cm³ | echemi.com |

| Refractive Index | 1.635 | echemi.com |

| XLogP3 | 2.0 | echemi.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P121/a1 | researchgate.net |

Synthesis of this compound

The primary synthetic route to this compound involves the chemical modification of metronidazole, which is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. chemicalbook.com The hydroxyl group of metronidazole can be replaced by a bromine atom using appropriate brominating agents.

Research Applications

The principal application of this compound in research is as a chemical intermediate for the synthesis of other nitroimidazole derivatives. mdpi.comderpharmachemica.com Its reactive bromoethyl side chain allows for the covalent attachment of the nitroimidazole moiety to various molecular scaffolds. This strategy has been employed to synthesize novel compounds with potential antimicrobial activities. mdpi.comderpharmachemica.com

For example, researchers have synthesized a series of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives by reacting this compound with different nucleophiles. mdpi.com The resulting compounds were then evaluated for their biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKPAAMFYJPGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209383 | |

| Record name | Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6058-57-7 | |

| Record name | 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6058-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763GR21E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 2 Bromoethyl 2 Methyl 5 Nitroimidazole

Retrosynthetic Analysis and Key Precursors for Nitroimidazole Derivatization

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comrsc.org For 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, the primary disconnection occurs at the N1-C1 bond of the ethyl group, identifying 2-methyl-5-nitroimidazole (B138375) and a 2-bromoethylating agent as the key precursors.

The core structure, 2-methyl-5-nitroimidazole, is itself synthesized through the nitration of 2-methylimidazole (B133640). patsnap.com This process often involves the use of a mixture of nitric acid and sulfuric acid. patsnap.com The starting material, 2-methylimidazole, can be prepared from ethylenediamine. mdpi.com The derivatization of the 2-methyl-5-nitroimidazole scaffold is crucial for creating a diverse range of compounds with potential therapeutic applications. jocpr.comjocpr.comresearchgate.net The positions on the imidazole (B134444) ring available for modification, particularly the N1 position, are important for interacting with biological targets. jocpr.com

The other key precursor is a reagent capable of introducing the 2-bromoethyl group. A common and direct choice for this is 1,2-dibromoethane (B42909). Alternative strategies might involve a two-step process starting from a hydroxyethyl (B10761427) precursor, which is then converted to the bromoethyl derivative.

Alkylation Strategies for N1-Substitution of Nitroimidazoles

The introduction of an alkyl group at the N1 position of the nitroimidazole ring is a fundamental step in the synthesis of this compound and related compounds. nih.gov The regioselectivity of this alkylation is a critical consideration, as alkylation can potentially occur at either the N1 or N3 position. derpharmachemica.comderpharmachemica.com For 2-methyl-5-nitroimidazole, alkylation is generally favored at the N1 position due to steric hindrance from the nitro group at position 5. derpharmachemica.comderpharmachemica.com

Direct Alkylation Approaches

Direct alkylation involves the reaction of 2-methyl-5-nitroimidazole with an alkylating agent, such as 1,2-dibromoethane, in the presence of a base. derpharmachemica.comderpharmachemica.com The base deprotonates the imidazole ring, forming an anion that then acts as a nucleophile to attack the alkylating agent. derpharmachemica.comderpharmachemica.com This method is a straightforward approach to introduce the desired side chain. derpharmachemica.comderpharmachemica.comnih.gov

Alkylation using Ethylene (B1197577) Oxide Derivatives

An alternative to direct alkylation with haloalkanes is the use of ethylene oxide or its derivatives. mdpi.comnih.govgoogle.comgoogle.com This method first introduces a 2-hydroxyethyl group at the N1 position, which can then be converted to the desired 2-bromoethyl group in a subsequent step. The reaction of 2-methyl-5-nitroimidazole with ethylene oxide is often carried out in the presence of an acid catalyst, such as formic acid. google.comgoogle.com The use of ethylene chlorohydrin in the presence of hydrochloric acid has also been reported for the synthesis of related hydroxyethyl derivatives. google.com

Optimization of Reaction Conditions and Solvent Effects

The efficiency and regioselectivity of the N1-alkylation of nitroimidazoles are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. derpharmachemica.comderpharmachemica.comresearchgate.net Studies have shown that the use of potassium carbonate (K2CO3) as a base in acetonitrile (B52724) as a solvent at elevated temperatures (e.g., 60°C) can lead to good yields of the N1-alkylated product. derpharmachemica.comderpharmachemica.com In contrast, using potassium hydroxide (B78521) (KOH) as the base in solvents like DMF, DMSO, or acetonitrile often results in lower yields. derpharmachemica.com The choice of solvent is critical, with polar aprotic solvents like acetonitrile generally favoring the desired reaction. derpharmachemica.comderpharmachemica.comjst.go.jp Optimization of parameters such as reagent concentration and reaction time is also crucial to maximize the yield of the desired product and minimize side reactions. nih.gov

Table 1: Effect of Base and Solvent on N-Alkylation of Nitroimidazoles

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| K2CO3 | Acetonitrile | 60°C | Good (66-85%) | derpharmachemica.comderpharmachemica.com |

| KOH | DMF | Room Temp | Low | derpharmachemica.com |

| KOH | DMSO | Room Temp | Low | derpharmachemica.com |

| KOH | Acetonitrile | Room Temp | Low | derpharmachemica.com |

This table is interactive. Click on the headers to sort.

Acylation-Protected Alkylation Methods and Their Advantages

To enhance the selectivity and yield of N1-alkylation, protection strategies can be employed. One such method involves the acylation of the imidazole nitrogen, followed by alkylation. jst.go.jpnih.gov For instance, an acetyl group can be introduced to protect the N1 position, directing the subsequent alkylation. nih.gov This acylation can be achieved using reagents like acetic anhydride (B1165640). While this adds extra steps to the synthesis, it can be advantageous in complex syntheses where regioselectivity is a major challenge. The protecting group is typically removed after the alkylation step. nih.gov

Conversion from Hydroxyethyl and other Haloethyl Intermediates

A common and versatile route to this compound involves the conversion of a precursor, most notably 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole). nih.govchemicalbook.comderpharmachemica.com The hydroxyl group of metronidazole (B1676534) can be readily converted to a bromine atom using standard halogenating agents such as thionyl bromide or phosphorus tribromide. This two-step approach, starting from the commercially available metronidazole, is often a preferred method due to the accessibility of the starting material and the high efficiency of the conversion reactions. nih.govchemicalbook.comderpharmachemica.com Similarly, other haloethyl intermediates, such as those with a chloro or iodo group, can be synthesized and potentially used as precursors, although the bromo derivative is frequently utilized in subsequent reactions. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-Methyl-5-nitroimidazole | |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | |

| 2-Methylimidazole | |

| 1,2-Dibromoethane | |

| Ethylene Oxide | |

| Ethylene Chlorohydrin | |

| Potassium Carbonate | |

| Potassium Hydroxide | |

| Acetonitrile | |

| Dimethylformamide (DMF) | |

| Dimethyl Sulfoxide (B87167) (DMSO) | |

| Thionyl Bromide | |

| Phosphorus Tribromide | |

| Formic Acid | |

| Nitric Acid | |

| Sulfuric Acid | |

| Ethylenediamine | |

| Acetic Anhydride |

This table is interactive. Click on a compound name for more information.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of this compound from 2-methyl-5-nitroimidazole and a suitable two-carbon electrophile, such as 1,2-dibromoethane or 2-bromoethanol, presents a significant regiochemical challenge. The starting 2-methyl-5-nitroimidazole exists in tautomeric forms, and its N-alkylation can lead to two possible regioisomers: the desired 1-substituted product and the undesired 3-substituted isomer. The regioselectivity of this reaction is paramount for ensuring a high yield of the target compound and simplifying purification processes.

Regioselectivity in N-Alkylation

Research has demonstrated that the outcome of the N-alkylation of 2-methyl-5-nitroimidazole is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. semanticscholar.orgjocpr.comderpharmachemica.com The steric hindrance imposed by the nitro group at the 5-position and the methyl group at the 2-position influences the accessibility of the two nitrogen atoms to the incoming electrophile.

Studies have shown that employing specific base-solvent combinations can significantly favor the formation of the desired N-1 regioisomer. For instance, conducting the alkylation in acetonitrile with potassium carbonate (K2CO3) as the base at a temperature of 60°C has been reported to provide good yields of the N-1 alkylated product. semanticscholar.orgjocpr.comderpharmachemica.com This is attributed to the specific interactions between the solvent, base, and the imidazole substrate, which favor the deprotonation and subsequent alkylation at the N-1 position. In contrast, the use of stronger bases or different solvents might lead to a mixture of isomers, complicating the purification process.

Phase-transfer catalysis (PTC) has also emerged as a highly efficient method for the N-alkylation of nitroimidazoles, often providing excellent yields. acsgcipr.org This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the imidazolide (B1226674) anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. This method can enhance reaction rates and yields while allowing for milder reaction conditions.

Table 1: Influence of Reaction Conditions on the Regioselective N-Alkylation of 2-Methyl-5-nitroimidazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Predominant Isomer | Reference |

| Ethyl Bromoacetate | K2CO3 | Acetonitrile | 60 | N-1 | semanticscholar.orgjocpr.com |

| Various Alkyl Halides | K2CO3 | Acetonitrile | 60 | N-1 | semanticscholar.orgjocpr.com |

| Alkyl Halides | Potassium Hydroxide | DMSO or DMF | Room Temp | Mixture | semanticscholar.org |

| Ethyl Chloroacetate | K2CO3 / TBAB | Acetonitrile | 70-80 | N-1 | acsgcipr.org |

TBAB: Tetrabutylammonium bromide

Stereoselective Considerations

The compound this compound itself is achiral. Therefore, its synthesis from achiral precursors does not typically involve stereoselective steps.

However, it is pertinent to mention the synthesis of structurally related chiral nitroimidazole derivatives, such as secnidazole, which is (R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol. The synthesis of such chiral compounds requires stereoselective methods to obtain the desired enantiomer. jocpr.comresearchgate.net These methods often involve the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the achiral this compound, the principles of stereoselective synthesis are crucial in the broader context of developing advanced nitroimidazole-based therapeutic agents. nih.gov

Emerging Synthetic Technologies and Green Chemistry Principles in Compound Preparation

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of emerging technologies and the application of green chemistry principles in the synthesis of pharmaceutical intermediates like this compound.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to be a powerful tool for accelerating organic reactions. nih.gov In the context of imidazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.govmdpi.com While specific literature on the microwave-assisted synthesis of this compound is limited, the successful application of this technology to the synthesis of other substituted imidazoles suggests its potential for the N-alkylation of 2-methyl-5-nitroimidazole. mdpi.com This approach could lead to a more energy-efficient and rapid production process.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another emerging technology with potential applications in the synthesis of nitroimidazole derivatives. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. nih.govsemanticscholar.org Studies on the ultrasound-assisted synthesis of other heterocyclic compounds have shown promising results, including shorter reaction times and higher yields. nih.govsemanticscholar.org The application of ultrasound to the N-alkylation of 2-methyl-5-nitroimidazole could offer a more efficient and environmentally friendly synthetic route.

Green Chemistry Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Traditional N-alkylation reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have environmental and health concerns. acsgcipr.org Research is focused on replacing these with more benign alternatives. Acetonitrile, which has been shown to be effective for the regioselective synthesis of the target compound, is considered a greener alternative to DMF and DMSO in some contexts. semanticscholar.orgjocpr.com The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources.

Catalysis: The use of catalysts, such as in phase-transfer catalysis, is a core principle of green chemistry as it can reduce the need for stoichiometric reagents and lead to less waste. acsgcipr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. The N-alkylation reaction to form this compound generally has good atom economy, especially when high regioselectivity is achieved.

Waste Reduction: The choice of reagents and reaction conditions directly impacts the amount of waste generated. By optimizing regioselectivity and reaction yields, the formation of by-products and the need for extensive purification, which generates solvent waste, can be minimized.

Table 2: Application of Green Chemistry Principles in Related Nitroimidazole Syntheses

| Green Chemistry Principle | Application in Related Syntheses | Potential Benefit for Target Compound Synthesis | Reference |

| Microwave-Assisted Synthesis | Synthesis of tri/tetrasubstituted imidazole derivatives in ethanol. | Reduced reaction time, increased energy efficiency. | nih.govmdpi.com |

| Ultrasound-Assisted Synthesis | Synthesis of 1,3,4-oxadiazole (B1194373) derivatives in ethanol. | Faster reactions, improved yields. | semanticscholar.org |

| Use of Greener Solvents | N-alkylation of imidazoles in butanol or acetonitrile instead of DMF/NMP. | Reduced toxicity and environmental impact. | acsgcipr.org |

| Phase-Transfer Catalysis | N-alkylation of nitroimidazoles. | High yields under mild conditions, reduced waste. | acsgcipr.org |

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 2 Methyl 5 Nitroimidazole

Reactivity of the Nitroimidazole Heterocycle

The 5-nitroimidazole scaffold is a foundational element in a multitude of biologically active compounds. mdpi.com Its reactivity is largely governed by the potent electron-withdrawing nature of the nitro group at the C-5 position. This group significantly influences the electron density distribution across the imidazole (B134444) ring, which in turn affects its susceptibility to chemical transformations. For biological activity, the nitro group at the 5-position is considered essential and must remain sterically unhindered. jocpr.com The substitution pattern, particularly at the N-1 and C-2 positions, is crucial as it not only modulates the molecule's physicochemical properties but also its metabolic fate. jocpr.com

While the primary reactive sites of 1-(2-bromoethyl)-2-methyl-5-nitroimidazole are typically the bromoethyl moiety and the nitro group, the ring itself can participate in reactions under specific conditions. However, moving the nitro group from the 4-position to the 5-position has been shown to dramatically alter the chemical reactivity of the imidazole system. nih.gov The standard synthesis of the core structure involves the nitration of an imidazole precursor using a mixture of nitric and sulfuric acid to install the nitro group, typically at the 5-position. wikipedia.org The inherent stability of the aromatic imidazole ring, coupled with the deactivating effect of the nitro group, generally renders it less susceptible to electrophilic attack than the parent imidazole. Conversely, the electron deficiency can make the ring system, particularly at specific carbon atoms, vulnerable to nucleophilic attack, a process that can be facilitated by the prior reduction of the nitro group. nih.govnih.gov

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The most prominent reaction pathway for the alkyl side chain of this compound involves the displacement of the bromide leaving group by a nucleophile. The primary carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for a wide range of nucleophiles. This reactivity allows for the synthesis of a diverse array of derivatives by replacing the bromine atom with various functional groups. For instance, derivatives have been synthesized by reacting the parent molecule with nucleophiles such as sulfonyl chlorides and various amides. derpharmachemica.com The versatility of this substitution reaction is a key feature in the chemical manipulation of 5-nitroimidazoles. nih.gov

| Reactant | Nucleophile | Product |

| This compound | Thiolates (R-S⁻) | 1-[2-(Alkylthio)ethyl]-2-methyl-5-nitroimidazole |

| This compound | Amines (R-NH₂) | 1-[2-(Alkylamino)ethyl]-2-methyl-5-nitroimidazole |

| This compound | Azide (N₃⁻) | 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole |

| This compound | Cyanide (CN⁻) | 1-(2-Cyanoethyl)-2-methyl-5-nitroimidazole |

The carbon-bromine bond in the bromoethyl moiety is activated for nucleophilic substitution. Given that the bromine is attached to a primary carbon, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. savemyexams.combyjus.com The Sₙ2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.comsavemyexams.com

This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. savemyexams.com As the new bond between the nucleophile and the carbon forms, the C-Br bond simultaneously breaks, with the bromide ion departing with the bonding pair of electrons. savemyexams.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com While other mechanisms like radical-nucleophilic substitution (Sₙ1) have been observed for anions of certain nitroimidazoles reacting with specific substrates, the reaction at the primary bromoethyl side chain is characteristically Sₙ2. rsc.org

The rate and feasibility of the Sₙ2 reaction are significantly influenced by steric and electronic factors. Steric hindrance around the electrophilic carbon is a critical determinant of the reaction rate. libretexts.orgmasterorganicchemistry.com Sₙ2 reactions are fastest for methyl and primary alkyl halides and are progressively slowed with increased substitution at the carbon center. masterorganicchemistry.comlibretexts.org

In this compound, the reaction occurs at a primary carbon, which is favorable for the Sₙ2 pathway. However, this carbon is attached to the nitrogen of the imidazole ring, which, along with the methyl group at C-2, constitutes a bulky substituent. This bulk can sterically shield the electrophilic carbon to some extent, potentially slowing the reaction compared to less hindered primary alkyl halides like bromoethane (B45996). libretexts.orgyoutube.com

Electronically, the strongly electron-withdrawing nitro group primarily affects the aromatic ring system. Its influence on the reactivity of the bromoethyl side chain is mainly through an inductive effect, which diminishes with distance. The primary electronic driver for the substitution reaction is the inherent polarity of the carbon-bromine bond, where the carbon is electron-deficient (δ+) and the bromine is electron-rich (δ-). The strength of the nucleophile is also a key factor; stronger, negatively charged nucleophiles generally lead to faster Sₙ2 reaction rates. youtube.com

Redox Chemistry and Radical Reactions of the Nitro Group

The nitro group is the focal point of the molecule's redox chemistry and is fundamental to the mechanism of action for many nitroimidazole-based compounds. mdpi.com These compounds are often considered prodrugs that require reductive activation to exert their biological effects. mdpi.com This reduction process generates a series of highly reactive intermediates, including radical anions and hydroxylamines.

The nitro group possesses a high electron affinity, making it susceptible to reduction. This activation can be initiated by low-redox-potential proteins found in various organisms, such as ferredoxin or flavin-based nitroreductases. mdpi.comnih.gov The rate of reduction by enzymes often correlates with the one-electron reduction potential (E₇¹) of the nitroimidazole; compounds with a higher (less negative) potential are typically reduced faster. nih.gov It is noted that 5-nitroimidazoles, such as derivatives of metronidazole (B1676534), generally have a lower redox potential and are more difficult to reduce than their 2-nitroimidazole (B3424786) counterparts. nih.gov

The reductive activation can proceed through several pathways:

One-Electron Reduction: This pathway generates a nitro radical anion (ArNO₂⁻•). This is often the initial step in the activation process. nih.gov

Four-Electron Reduction: A more extensive reduction, consuming four electrons, leads to the formation of a hydroxylamine (B1172632) derivative (ArNHOH). nih.govnih.gov This species is often implicated as the ultimate reactive metabolite responsible for covalent modification of biological macromolecules. nih.gov Studies using dithionite (B78146) as a chemical reductant have shown that two moles of reductant are consumed per mole of a 5-nitroimidazole, confirming a four-electron stoichiometry for maximal activation. nih.govnih.gov

The addition of a single electron to the nitro group results in the formation of a nitro radical anion. nih.gov The generation of these radicals from nitroimidazoles has been confirmed and studied using Electron Spin Resonance (ESR) spectroscopy. nih.govrsc.org ESR provides detailed information on the electronic structure of the radical, including the hyperfine coupling constants which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). rsc.orgresearchgate.net

| Radical Anion Source Compound | Hyperfine Coupling Constants (Gauss, G) | Reference |

| 1-methyl-4-nitro-2-hydroxymethylimidazole | a(N-NO₂) = 14.0, a(H) = 4.5, a(N-ring) = 2.0, a(N-ring) = 1.2, a(H-CH₃) = 0.4 | researchgate.net |

| Metronidazole | a(N-NO₂) = 22.8, a(N-ring) = 2.2, a(H-ring) = 5.2, a(H-CH₂) = 1.2 | rsc.org |

| 2-Methyl-5-nitroimidazole (B138375) | a(N-NO₂) = 16.4, a(N-ring) = 2.0, a(H-ring) = 5.4, a(H-CH₃) = 1.6 | rsc.org |

Note: ESR parameters can vary with solvent and conditions. The data represents values from specific studies.

The reactivity of the nitro radical anion is complex. While sometimes invoked as a directly damaging species, it is considered relatively unreactive in itself, acting primarily as a reducing agent. nih.gov Its fate is highly dependent on the oxygen concentration.

Under aerobic conditions: The nitro radical anion can rapidly transfer its extra electron to molecular oxygen (O₂) to form a superoxide (B77818) radical (O₂⁻•). This reaction regenerates the original nitroimidazole compound, creating a "futile cycle" of reduction and re-oxidation. nih.govnih.gov

Under anaerobic conditions: In the absence of oxygen, the nitro radical anion can persist longer and undergo further reduction to species like the nitroso and hydroxylamine derivatives. researchgate.net These further reduced products, particularly the hydroxylamine, are believed to be the key intermediates that covalently bind to and damage critical cellular components. nih.govnih.gov

Stability and Degradation Pathways under Various Conditions

The stability of this compound is a critical factor in its chemical applications and potential persistence. While specific kinetic data for this compound is not extensively documented, its degradation can be inferred from the known behavior of related 5-nitroimidazole derivatives. The primary routes of degradation for this class of compounds include hydrolysis, photolysis, and thermal decomposition.

The degradation kinetics of several 5-nitroimidazoles, such as metronidazole, tinidazole (B1682380), and ornidazole, have been shown to follow first-order kinetics in both solution and solid states. researchgate.net The stability of these compounds is significantly influenced by pH, temperature, and exposure to light. mdpi.com For instance, metronidazole is reported to be stable in a pH range of 3.1 to 9.9, with maximum stability observed around pH 5.6. mdpi.com However, extensive degradation is observed in more alkaline or acidic conditions and under oxidative stress. researchgate.net

Hydrolysis: Under aqueous conditions, the bromoethyl group at the N1 position of this compound is susceptible to hydrolysis. This reaction would likely lead to the formation of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (a metabolite of metronidazole) and hydrobromic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. In alkaline conditions, nucleophilic substitution of the bromide by a hydroxide (B78521) ion would be a favored pathway.

Photodegradation: Nitroaromatic compounds are generally susceptible to photodegradation. Studies on various nitroimidazole derivatives have demonstrated that they are photolabile, especially in aqueous solutions. researchgate.netnih.gov The photochemical degradation of 5-nitroimidazoles can be complex, potentially involving the reduction of the nitro group and cleavage of the imidazole ring. For related compounds like tinidazole and secnidazole, a common degradation product identified is 2-methyl-5-nitroimidazole, suggesting the cleavage of the side chain at the N1 position. mdpi.compsecommunity.org It is therefore plausible that a major photodegradation pathway for this compound involves the cleavage of the C-N bond connecting the bromoethyl group to the imidazole ring, or the C-Br bond.

Thermal Degradation: Thermal stress can also induce degradation. Studies on tinidazole have shown that at elevated temperatures (e.g., 120 °C), it degrades to form 2-methyl-5-nitroimidazole. mdpi.compsecommunity.org This suggests that the N-substituent is susceptible to thermal cleavage. Therefore, this compound is expected to exhibit limited thermal stability, with the potential to release bromoethane or related degradation products upon heating.

A summary of the expected degradation products of this compound under different conditions is presented in the table below.

| Condition | Potential Degradation Pathway | Likely Major Degradation Products |

| Hydrolysis (Aqueous) | Nucleophilic substitution of bromide | 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole, Hydrobromic acid |

| Photolysis (UV light) | Cleavage of N1-side chain, C-Br bond fission | 2-Methyl-5-nitroimidazole, Bromoethane derivatives |

| Thermal Stress | Cleavage of N1-side chain | 2-Methyl-5-nitroimidazole, Bromoethane |

This table is based on the degradation pathways of analogous 5-nitroimidazole compounds.

Acid-Base Properties and Tautomerism

Acid-Base Properties: The acid-base properties of this compound are primarily determined by the imidazole ring. The imidazole ring contains two nitrogen atoms. In the case of 1-substituted imidazoles, the nitrogen at position 3 is basic and can be protonated. The basicity of this nitrogen is influenced by the electronic effects of the substituents on the ring.

The 2-methyl group is an electron-donating group, which slightly increases the basicity of the N3 atom. Conversely, the 5-nitro group is a strong electron-withdrawing group, which significantly decreases the basicity of the imidazole ring. The N1-substituted 2-bromoethyl group also exerts an electron-withdrawing inductive effect, further reducing the basicity. Consequently, this compound is expected to be a weak base. The protonation equilibrium is shown below:

Tautomerism: Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For unsubstituted 5-nitroimidazole, annular tautomerism is possible, where the proton on the nitrogen atom can migrate between N1 and N3, leading to an equilibrium between 4-nitroimidazole (B12731) and 5-nitroimidazole. researchgate.netwikipedia.org

Derivatization and Analog Synthesis from 1 2 Bromoethyl 2 Methyl 5 Nitroimidazole As a Key Intermediate

Synthetic Utility as a Precursor for Novel Nitroimidazole Derivatives

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole serves as a pivotal building block for the synthesis of new 5-nitroimidazole analogs. The compound is typically prepared from its corresponding alcohol, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole), through reactions that convert the hydroxyl group into a more reactive leaving group, such as a bromide. For instance, treatment of metronidazole (B1676534) with carbon tetrabromide and triphenylphosphine (B44618) provides an effective route to the bromo-derivative. chemicalbook.com

Once formed, the bromoethyl compound acts as a potent electrophile. The electron-withdrawing nature of the nitroimidazole ring enhances the reactivity of the bromoethyl side chain toward alkylation reactions. This allows for the straightforward attachment of various nucleophilic moieties, leading to a diverse library of N1-substituted derivatives. plos.org This strategic functionalization is a cornerstone of medicinal chemistry efforts to modify known drug scaffolds to explore new biological activities or refine existing ones. researchgate.netjocpr.com

Functionalization Strategies via the Bromoethyl Side Chain

The primary site of reactivity on this compound is the terminal bromine atom on the ethyl side chain. This allows for a host of functionalization strategies, primarily through nucleophilic substitution, to append new chemical entities to the nitroimidazole core.

The bromoethyl group is an excellent substrate for SN2 reactions with a variety of nucleophiles, including amines and thiols. Primary and secondary amines can readily displace the bromide ion to form the corresponding ethylamine (B1201723) derivatives, which can serve as key intermediates for further elaboration. For example, the resulting amine can be reacted with isothiocyanates to generate complex thiourea (B124793) derivatives. nih.gov

Similarly, thiol-containing compounds can be conjugated to the scaffold via thioether linkages. While direct reactions with the bromoethyl compound are a standard chemical transformation, related syntheses underscore the feasibility of this approach. The synthesis of 1-(2-methyl-5-nitroimidazol-1-yl)propane-2-thiol, a close analog, demonstrates that a thiol group can be successfully incorporated into the side chain of a 2-methyl-5-nitroimidazole (B138375) structure. researchgate.net These conjugation reactions are fundamental for attaching the nitroimidazole moiety to peptides, proteins, or other biomolecules possessing free amine or thiol groups.

While the direct use of this compound to synthesize macrocycles is not extensively documented in the reviewed literature, its chemical structure makes it a highly suitable candidate for such applications. A plausible and efficient strategy involves the conversion of the bromoethyl group into an azidoethyl group. This transformation is typically achieved via a simple nucleophilic substitution with sodium azide. The resulting intermediate, 1-(2-azidoethyl)-2-methyl-5-nitroimidazole, is a perfect building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com

This azide-functionalized nitroimidazole could then be reacted with a molecule containing two terminal alkyne groups to construct a macrocyclic framework incorporating the nitroimidazole unit. mdpi.com This strategy highlights the potential of this compound as a precursor for developing complex, constrained architectures like macrocycles, which are of growing interest in drug discovery.

The reactivity of the bromoethyl side chain is effectively utilized to introduce a wide range of complex organic functionalities. A notable example is the reaction of this compound with heterocyclic systems. Research has shown its successful reaction with 5-arylidenethiazolidin-2,4-dione, which acts as a nucleophile, to yield 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione derivatives. nih.gov This reaction directly links the nitroimidazole core to another biologically relevant heterocyclic scaffold.

Furthermore, studies involving the precursor metronidazole demonstrate the scope of derivatization possible at the side chain. Reactions to form esters and ethers with complex molecules like benzene (B151609) sulfonyl chloride and phthalic anhydride (B1165640) have been reported. derpharmachemica.comresearchgate.net Using this compound as the starting material would provide a more direct and often more efficient pathway to these and other complex adducts by circumventing the need to first activate a hydroxyl group.

Table 1: Examples of Derivatives Synthesized from this compound

Synthesis of Polyfunctionalized Imidazole (B134444) Scaffolds

The derivatization of this compound is a direct route to polyfunctionalized imidazole scaffolds. The resulting molecules incorporate the essential 2-methyl-5-nitroimidazole pharmacophore alongside a second, and often a third, functional group introduced via the bromoethyl linker.

Design and Synthesis of Molecular Hybrid Compounds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a new mechanism of action. This compound is an ideal starting material for generating such hybrids.

The synthesis of hybrid structures linking metronidazole (the parent alcohol) to other bioactive molecules like berberine (B55584) or 5-fluorouracil (B62378) has been reported, validating the utility of the nitroimidazole scaffold in this approach. researchgate.net As previously discussed, converting the bromoethyl group to an azidoethyl group would furnish a key intermediate for click chemistry. mdpi.com This intermediate, 1-(2-azidoethyl)-2-methyl-5-nitroimidazole, can be efficiently "clicked" onto any molecule bearing a terminal alkyne. This method provides a powerful and modular approach to creating a vast array of triazole-linked nitroimidazole hybrids, connecting the core structure to other drug fragments, peptides, or probes. This synthetic flexibility positions this compound as a valuable tool in the ongoing development of novel therapeutic agents.

Exploration of Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives synthesized from the key intermediate, this compound, is a critical determinant of their potential utility. The inherent electrophilicity of the nitroimidazole core, combined with the reactive bromoethyl side chain, allows for the generation of a diverse library of compounds. The structure-reactivity relationships of these derivatives are primarily influenced by the electronic and steric nature of the substituents introduced at the ethyl side chain, as well as the inherent properties of the 2-methyl-5-nitroimidazole scaffold itself.

Research into the derivatization of the closely related compound, metronidazole (which features a hydroxyl group in place of the bromine), provides valuable insights into the structure-reactivity relationships of this class of compounds. In these studies, the hydroxyl group is typically activated or replaced to allow for reaction with various nucleophiles. The resulting derivatives exhibit a range of biological activities, which can be correlated back to their structural features.

For instance, a study involving the synthesis of seven different 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives from metronidazole demonstrated that the nature of the substituent on the ethyl side chain significantly impacts their antibacterial activity. This biological activity is a direct consequence of the molecule's reactivity within a biological system. The table below summarizes the antibacterial activity of some of these derivatives against gram-positive bacteria.

| Compound ID | Substituent at the 2-ethyl position | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) against Streptococcus B (µg/mL) |

|---|---|---|---|

| M1 | -O-SO2-Ph | 250 | >500 |

| M3 | -NH-CO-CH2-Ph | 500 | 187.5 |

| Metronidazole | -OH | >1024 | >1024 |

Data sourced from Der Pharma Chemica, 2013, 5(3):156-162. derpharmachemica.com

Further studies on nitroimidazole derivatives have highlighted the importance of the 5-nitro group for their biological activity. jocpr.com The strong electron-withdrawing nature of the nitro group is essential for the reductive activation of the molecule, a key step in its mechanism of action against anaerobic bacteria and protozoa. The reactivity of the nitro group can, in turn, be influenced by substituents on the imidazole ring.

Computational studies have provided a more quantitative understanding of these structure-reactivity relationships. For nitroimidazole derivatives, it has been shown that the introduction of electron-withdrawing substituents tends to increase the ionization potential and electrophilicity of the molecule, while decreasing the basicity of the N3 atom in the imidazole ring. The primary sites of reactivity are often predicted to be the nitro group and the N3 atom. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of "1-(2-Bromoethyl)-2-methyl-5-nitroimidazole" in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be assembled.

While specific experimental spectra for "this compound" are not widely published, the expected NMR data can be reliably predicted based on extensive studies of closely related 2-methyl-5-nitroimidazole (B138375) derivatives. researchgate.netnih.govchemicalbook.comjocpr.com Computational methods, such as those employing Density Functional Theory (DFT), further refine these predictions, offering a powerful approach to correlating structure with spectroscopic data. nih.govgithub.ioresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the ethyl chain and the imidazole (B134444) ring. The methylene (B1212753) protons of the bromoethyl group are expected to exhibit a characteristic triplet-triplet splitting pattern due to coupling with each other. The protons on the imidazole ring will appear as a singlet, and the methyl group protons will also present as a singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Based on data from analogous 5-nitroimidazole derivatives, the chemical shifts can be estimated. researchgate.net The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the chemical shifts of the adjacent carbon atoms.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~14 |

| N1-CH₂ | ~4.6 | ~48 |

| CH₂-Br | ~3.8 | ~30 |

| C4-H | ~8.0 | ~138 |

| C2 | - | ~151 |

| C4 | - | ~138 |

| C5 | - | ~140 |

Note: These are estimated values based on data from analogous compounds and computational predictions. Actual experimental values may vary.

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene groups of the ethyl chain. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be crucial for unambiguously assigning the proton and carbon signals, by correlating protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC).

While specific dynamic NMR studies on "this compound" are not documented, this technique could be relevant for investigating the conformational dynamics of the bromoethyl side chain. Restricted rotation around the N1-C and C-C single bonds could lead to the existence of different rotamers, which might be observable at low temperatures using dynamic NMR, providing insights into the energy barriers of these rotational processes. Computational studies on related nitroimidazole derivatives have shown that the conformational landscape can be influenced by the solvent environment. nih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like nitroimidazoles. In positive ion mode, ESI-MS of "this compound" would be expected to show a prominent protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any fragment containing the bromine atom. Studies on similar nitroimidazole compounds, such as metronidazole (B1676534), have successfully utilized ESI-MS for their detection and analysis. researchgate.netsciex.comnih.gov

Electron Ionization (EI-MS): EI is a higher-energy ionization technique that leads to more extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and other small molecules. youtube.com

Collision-Induced Dissociation (CID): When coupled with tandem mass spectrometry (MS/MS), CID of the protonated molecule [M+H]⁺ of "this compound" would provide detailed structural information. Based on studies of metronidazole and other nitroimidazoles, the fragmentation is likely to involve the cleavage of the side chain. researchgate.netrsc.org

Proposed Fragmentation Pathways for this compound under CID:

A plausible primary fragmentation would be the loss of the bromoethyl group, leading to the formation of a stable 2-methyl-5-nitroimidazolium ion. Another likely fragmentation is the loss of HBr from the side chain. The nitro group itself can also be lost as NO₂.

Electron-Induced Dissociation (EID): EID is another fragmentation technique that can provide complementary information to CID. While less common for small molecules, it can induce different fragmentation pathways, potentially offering further structural insights.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. The most prominent bands would be associated with the nitro group (NO₂), the C-N bonds of the imidazole ring, and the C-H bonds of the methyl and ethyl groups. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. Symmetric vibrations, in particular, tend to give strong Raman signals. The symmetric stretching of the nitro group and the breathing modes of the imidazole ring are expected to be prominent in the Raman spectrum. Computational studies on similar molecules like 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole have been used to assign the vibrational modes observed in their IR and Raman spectra. nih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (aromatic and aliphatic) | 2900-3100 | IR, Raman |

| NO₂ asymmetric stretching | 1520-1560 | IR |

| NO₂ symmetric stretching | 1340-1380 | IR, Raman |

| C=N and C=C stretching (imidazole ring) | 1400-1600 | IR, Raman |

| C-Br stretching | 500-600 | IR |

Note: These are predicted ranges based on data for analogous compounds. nih.govnih.govacs.orgmdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Research published in Zeitschrift für Kristallographie - New Crystal Structures in 2014 detailed the crystal structure of this compound. doaj.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group P12₁/a1. doaj.org The crystallographic data, measured at a temperature of 293 K, provides a foundational understanding of its solid-state architecture. doaj.org Key parameters from the crystallographic study are summarized in the table below.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Chemical Formula | C₆H₈BrN₃O₂ | |

| Crystal System | Monoclinic | |

| Space Group | P12₁/a1 (No. 14) | |

| Unit Cell Dimension (a) | 6.3952(2) | Å |

| Unit Cell Dimension (b) | 11.1267(3) | Å |

| Unit Cell Dimension (c) | 12.0785(4) | Å |

| Unit Cell Angle (β) | 97.274(2) | ° |

| Unit Cell Volume (V) | 852.6 | ų |

| Molecules per Unit Cell (Z) | 4 | |

| R-value (Rgt(F)) | 0.047 | |

| Weighted R-value (wRref(F²)) | 0.128 | |

| Temperature (T) | 293 | K |

The data from X-ray crystallography is crucial for understanding the intermolecular interactions that govern the crystal packing. These interactions, which can include hydrogen bonds and van der Waals forces, influence the compound's physical properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the 2-methyl-5-nitroimidazole chromophore. The bromoethyl group at the N1 position acts as a substituent that has a minor influence on the main absorption bands.

While specific spectral data for this compound is not widely published, its UV-Vis characteristics can be inferred from extensive studies on structurally analogous 5-nitroimidazole derivatives, such as Metronidazole. doaj.orgijprse.commedicopublication.comzsmu.edu.ua The electronic spectrum of these compounds is typically characterized by two main absorption bands. doaj.orgzsmu.edu.ua

The first band, appearing in the shorter wavelength region of the UV spectrum, is associated with the π → π* electronic transitions of the imidazole ring itself. doaj.org The second, more prominent band is observed at a longer wavelength and arises from the extended conjugation between the imidazole ring and the electron-withdrawing nitro group (-NO₂). doaj.orgzsmu.edu.ua This transition is also of the π → π* type and is responsible for the characteristic absorption of 5-nitroimidazoles. doaj.org

The position of the maximum absorption wavelength (λmax) for this second band is sensitive to the solvent environment. doaj.orgzsmu.edu.ua For example, studies on Metronidazole have reported λmax values ranging from approximately 277 nm to 332 nm depending on the solvent used. doaj.orgmedicopublication.com The substitution of the hydroxyethyl (B10761427) group in Metronidazole with a bromoethyl group in the title compound is not expected to cause a major shift in these electronic transitions, as the core chromophoric system remains unchanged.

| Electronic Transition Type | Associated Chromophore Moiety | Expected Absorption Region (λmax) | Notes |

|---|---|---|---|

| π → π | Imidazole Ring | Short-wave UV (~228-230 nm) | Based on data for analogous 5-nitroimidazoles. doaj.orgzsmu.edu.ua |

| π → π | Conjugated Nitro-imidazole System | Long-wave UV (~270-330 nm) | Position is solvent-dependent; this band is characteristic of the 5-nitroimidazole class. doaj.orgmedicopublication.comzsmu.edu.ua |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of nitroimidazole compounds. nih.govresearchgate.netiau.ir These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites. researchgate.netiau.ir

Quantum chemical calculations have been employed to determine the proton affinities of various nitroimidazolic radiosensitizers. rsc.org These studies are crucial for understanding the ionization reactions of these compounds, which can influence their biological activity. rsc.org The calculations typically involve optimizing the geometry of the neutral and protonated forms of the molecule to determine the energy difference, which corresponds to the proton affinity. For a series of nitroimidazolic radiosensitizers, including metronidazole (B1676534) and nimorazole, DFT calculations have been performed to obtain their proton affinities, deprotonation energies, and electron affinities. rsc.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. iucr.orgresearchgate.net For nitroimidazole derivatives, MEP studies have consistently shown a large electronegative region around the nitro group. iucr.orgresearchgate.net This negative potential area is believed to be related to the radiosensitizing efficiency of these compounds, as it may facilitate interactions with biological macromolecules. nih.gov In studies of various nitroimidazolyl compounds, a wide and deep negative potential area was found to correlate with significant radiosensitizing efficiency. nih.gov The MEP surface provides a visual representation of the charge distribution and is instrumental in predicting the reactive locations of the molecule. iau.iriucr.org

Table 1: Representative Molecular Electrostatic Potential (MEP) Data for Metronidazole (a related nitroimidazole) (Note: This data is for Metronidazole and serves as a representative example.)

| Parameter | Calculated Value | Reference |

| Dipole Moment | 4.34 Debye | iau.ir |

| Most Negative Potential | Located around the oxygen atoms of the nitro group | iau.ir |

| Most Positive Potential | Located around the methyl and hydroxyl protons | iau.ir |

Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net For nitroimidazole derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Theoretical studies on metronidazole and its derivatives have calculated these energies to explore their structural and thermodynamic properties. researchgate.netiau.ir The Fukui function is another descriptor derived from FMO theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Representative Frontier Molecular Orbital Data for Metronidazole (a related nitroimidazole) (Note: This data is for Metronidazole and serves as a representative example. Values can vary based on the level of theory and basis set used.)

| Parameter | Energy (eV) | Reference |

| HOMO | Varies with derivative | researchgate.net |

| LUMO | Varies with derivative | researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~2.36 eV (for a derivative) | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations can be used to study the conformational landscape of flexible molecules like 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole and their interactions with solvent molecules. Recent computational studies on other 2-nitroimidazole-based radiopharmaceuticals have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. nih.gov For instance, in a study of five 2-nitroimidazole (B3424786) derivatives, it was found that solvation effects can lead to a reordering of the stability of different conformers. nih.gov Such simulations provide a dynamic picture of the molecule's behavior in a biological environment, which is crucial for understanding its transport and interaction with target sites.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For nitroimidazole compounds, QSAR models have been developed to predict their radiosensitization effectiveness. nih.gov These models often use theoretical descriptors derived from quantum chemical calculations, such as molecular connectivity indices, shape indices, LUMO energy (E_LUMO), and hydrophobicity (logP). mdpi.comui.ac.id A successful QSAR model can be a valuable tool for designing new, more potent nitroimidazole-based radiosensitizers. nih.gov For example, a study on nitroimidazole compounds used a combination of a heuristic method and projection pursuit regression to build a QSAR model with good predictive ability for radiosensitization effectiveness. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. For nitroimidazoles, understanding their reduction mechanism is key to their biological activity. acs.org DFT studies on the degradation of metronidazole by hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals have confirmed that the most feasible reaction channel is the addition of the radical to the carbon atom bonded to the nitro group. nih.gov Such studies help in elucidating the downstream chemical events that lead to the generation of reactive species responsible for the therapeutic or sensitizing effects of these compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The theoretical investigation of "this compound" through computational chemistry provides a powerful avenue for predicting its spectroscopic characteristics. By employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to calculate various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions can then be compared with experimental data, where available, to validate the computational models and provide a deeper understanding of the molecule's structural and electronic properties.

Recent computational studies on similar nitroimidazole derivatives, such as 1,2-dimethyl-5-nitroimidazole and other 2-nitroimidazole-based radiopharmaceuticals, have established reliable methodologies for these predictions. nih.govnih.govnih.gov Typically, geometry optimization is performed first, often using DFT with the B3LYP functional and a basis set like 6-311++G(d,p). nih.gov Following this, the same level of theory is used to compute the spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of the vibrational spectra for nitroimidazole compounds have shown good agreement with experimental findings. nih.gov The vibrational modes are calculated from the optimized molecular geometry. For "this compound," the characteristic vibrational frequencies can be predicted. These predictions are based on computational studies of closely related compounds, which help in assigning the key vibrational modes. nih.govnih.gov

The nitro group (NO2) vibrations are particularly prominent in the IR and Raman spectra. The asymmetric and symmetric stretching vibrations of the NO2 group are expected in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The C-N stretching vibrations of the imidazole (B134444) ring are also characteristic. The presence of the bromoethyl group introduces C-H stretching, bending, and rocking vibrations, as well as a C-Br stretching frequency, which is typically observed at lower wavenumbers.

Below is a table of predicted vibrational frequencies for "this compound," based on DFT (B3LYP/6-311++G) calculations performed on analogous structures. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3150 - 3100 |

| C-H stretch (aliphatic) | 3000 - 2900 |

| NO₂ asymmetric stretch | ~1540 |

| NO₂ symmetric stretch | ~1350 |

| C=C/C=N ring stretch | 1500 - 1400 |

| CH₂ scissoring | ~1460 |

| CH₃ bending | ~1440 |

| C-N stretch (ring) | 1300 - 1200 |

Note: These are predicted values based on computational models of similar compounds and may vary from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of "this compound" can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net The calculations are typically performed on the optimized geometry of the molecule.

For the ¹H NMR spectrum, the proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The methyl protons will also appear as a singlet, but at a more upfield chemical shift. The two methylene (B1212753) groups of the bromoethyl side chain will likely appear as two distinct triplets due to spin-spin coupling with each other.

In the ¹³C NMR spectrum, the carbon atoms of the imidazole ring will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the methyl and bromoethyl substituents. The carbons of the bromoethyl group and the methyl carbon will also be clearly identifiable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole-H | ~8.0 | - |

| Imidazole-C4 | - | ~138 |

| Imidazole-C5 | - | ~145 |

| Imidazole-C2 | - | ~150 |

| N-CH₂- | ~4.5 (triplet) | ~48 |

| CH₂-Br | ~3.8 (triplet) | ~30 |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are based on GIAO-DFT calculations for similar structures. Actual experimental values can be influenced by solvent and other conditions. researchgate.net

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of "this compound" can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. Nitroimidazole derivatives typically exhibit absorption maxima in the UV region. The primary electronic transitions are often associated with π → π* and n → π* transitions within the nitroimidazole chromophore.

Based on TD-DFT studies of related nitroimidazoles, the main absorption band for "this compound" is expected to be in the range of 310-330 nm. nih.govresearchgate.net This absorption is primarily attributed to the π → π* transition involving the nitroimidazole ring system. The solvent environment can influence the exact position of the absorption maximum.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|

Note: This prediction is based on TD-DFT calculations performed on similar nitroimidazole compounds in a solvent continuum model. nih.govresearchgate.net

While a direct, one-to-one comparison with experimental spectra for "this compound" is limited in the literature, the theoretical predictions based on robust computational methods provide valuable insights into its spectroscopic properties. These predicted spectra serve as a useful guide for the identification and characterization of this compound and its derivatives in experimental settings.

Molecular and Biochemical Interaction Studies Non Clinical Focus

In Vitro Studies of Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of 5-nitroimidazoles, including 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, is predicated on their interaction with essential cellular macromolecules. Following reductive activation, these compounds are known to form covalent bonds with proteins and DNA. nih.gov

Interaction with Proteins:

In vitro studies using human hepatic microsomal enzymes have demonstrated that the reductive activation of 5-nitroimidazoles leads to species that covalently bind to proteins. nih.gov This process is dependent on cofactors such as NADPH and occurs under anaerobic conditions. nih.gov The binding is generally mediated by reactive intermediates that target nucleophilic residues on proteins.

Interaction with DNA:

The interaction with DNA is a critical aspect of the mechanism of action for nitroimidazoles. After reduction, these compounds can cause damage to the DNA structure. jocpr.com Studies on related 5-nitroimidazoles have shown that the reduced form of the drug can covalently bind to DNA. nih.gov This binding often occurs at the C4 position of the imidazole (B134444) ring after the formation of a hydroxylamine (B1172632) intermediate. nih.gov The integrity of the imidazole ring is typically maintained during this interaction, while side-chain modifications can influence the binding efficiency. nih.gov

While direct studies specifying the interaction of this compound with RNA are not extensively documented, the general mechanism of action for this class of compounds suggests that the reactive intermediates generated could potentially interact with RNA in a similar fashion to DNA and proteins. nih.gov The electrophilic nature of these intermediates would allow for reaction with nucleophilic sites on RNA bases.

Mechanisms of Reductive Bioactivation in Anaerobic and Hypoxic Environments

The selective activity of 5-nitroimidazoles in anaerobic and hypoxic environments is a hallmark of this class of compounds. This selectivity is due to the necessity of a low redox potential for the reduction of the nitro group, a process that is inhibited by the presence of oxygen. nih.gov

The electrochemical behavior of this compound has been studied to understand its reductive activation. In aprotic media, its cyclic voltammogram is similar to that of metronidazole (B1676534), but with a more intense and irreversible first wave, suggesting a high reactivity of the initially formed radical anion. researchgate.net In aqueous buffered media, the reduction is characterized by a single irreversible 4-electron, 4-proton wave, which is a common feature for 5-nitroimidazoles. researchgate.net

The bioactivation of 5-nitroimidazoles is catalyzed by nitroreductase enzymes present in anaerobic organisms or in hypoxic tumor cells. nih.gov These enzymes transfer electrons from reduced flavoproteins to the nitro group of the drug. nih.gov

Bacterial nitroreductases, such as NfsA and NfsB from E. coli, are key enzymes in this process. nih.gov They catalyze the reduction of the nitro group to generate cytotoxic metabolites. nih.gov While specific studies on the metabolism of this compound by purified nitroreductases are not widely available, the general mechanism is well-established for the 5-nitroimidazole class. The efficiency of reduction can be influenced by the specific substituents on the imidazole ring. nih.gov

The reduction of the 5-nitro group is a stepwise process that generates several reactive intermediates. The initial one-electron reduction forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction.

The key cytotoxic species is believed to be the hydroxylamine derivative, which is formed via a four-electron reduction of the nitro group. nih.gov This hydroxylamine is unstable and can undergo further reactions to form highly reactive electrophilic species. nih.gov These intermediates are responsible for the covalent modification of biological macromolecules like DNA and proteins. nih.govjocpr.com The chemical pathway involves the formation of the hydroxylamine, which can then lead to nucleophilic attack, often at the C4 position of the imidazole ring, resulting in covalent adduction to cellular targets. nih.gov

Characterization of Molecular Targets (e.g., Topoisomerase Inhibition)

While the primary molecular target of reductively activated 5-nitroimidazoles is considered to be DNA, the potential for interaction with other specific cellular targets like enzymes is an area of ongoing research. For some classes of antimicrobial and anticancer agents, topoisomerases, which are enzymes that control the topology of DNA, are important targets. However, there is currently a lack of specific research demonstrating that this compound or its metabolites act as inhibitors of topoisomerase enzymes. The cytotoxic effects of this compound are predominantly attributed to the non-specific, covalent damage to DNA and other macromolecules following reductive activation.

Studies as Chemical Probes for Biological Systems

Certain nitroimidazole derivatives, such as pimonidazole, have been developed and utilized as chemical probes to detect and quantify hypoxia in solid tumors. nih.gov These probes are reductively activated in hypoxic cells and form adducts with cellular macromolecules, which can then be detected using specific antibodies. nih.gov